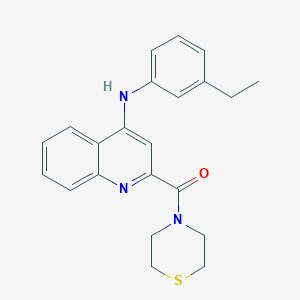

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

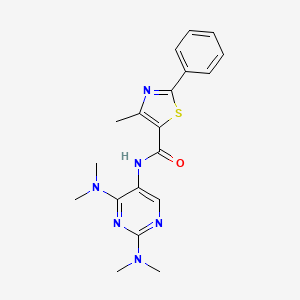

A series of quinoline derivatives have been synthesized and their biological activities were also evaluated as potential telomerase inhibitors . The specific synthesis process of “(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound plays a significant role in its biological activity. Docking simulation was performed to position compounds into the telomerase structure active site to determine the probable binding model .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Quinoline compounds are prevalent in natural products and pharmacologically useful compounds . They are used in drug discovery as vital scaffolds for leads .

Agrochemicals

These compounds have found applications as agrochemicals , serving as synthetic building blocks for products used in agriculture .

Antibacterial and Antifungal Activities

Quinolines exhibit antibacterial and antifungal properties, making them valuable in the development of treatments against various bacterial and fungal infections .

Antimalarial Activity

They are known for their antimalarial activity, which is crucial in the fight against malaria .

Anthelmintic Activity

Quinoline derivatives can act as anthelmintics , which are drugs that expel parasitic worms (helminths) and other internal parasites from the body .

Anticonvulsant Properties

These compounds have been used for their anticonvulsant properties, helping to prevent or reduce the severity of epileptic fits or other convulsions .

Cardiotonic Effects

Quinolines can have cardiotonic effects, which means they have a beneficial action on the heart .

Anti-inflammatory and Analgesic Activities

They also possess anti-inflammatory and analgesic activities, useful in reducing inflammation and pain respectively .

Mecanismo De Acción

Target of Action

It is known that derivatives of quinolin-2-one are important starting materials for drugs and have various applications in organic synthesis .

Mode of Action

Quinolin-2-ones are generally synthesized by direct carbonylation of o-alkenylanilines . This process is practical, efficient, and beneficial for subsequent drug discovery and production .

Biochemical Pathways

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has been a subject of great interest .

Result of Action

Quinolin-2-ones are known to be present in a vast number of natural and synthetic organic compounds with valuable properties .

Action Environment

The synthesis of quinolin-2-ones by direct carbonylation is known to be influenced by various factors such as the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .

Propiedades

IUPAC Name |

[4-(3-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)23-20-15-21(22(26)25-10-12-27-13-11-25)24-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZBOVZPHFYTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)

![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)

![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)

![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)

![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)

![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B3000593.png)